
Glycylcysteinylglycine
Übersicht
Beschreibung
Glycylcysteinylglycine is a tripeptide composed of glycine, cysteine, and glycine residues. It is a derivative of glutathione, an important antioxidant in biological systems. This compound plays a crucial role in various biochemical processes, including detoxification and cellular protection against oxidative stress.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Glycylcysteinylglycine can be synthesized through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the synthesis begins with the attachment of the first amino acid (glycine) to a solid resin. The subsequent amino acids (cysteine and glycine) are added sequentially using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. These methods utilize automated peptide synthesizers to achieve high yields and purity. The process includes the use of protecting groups to prevent side reactions and the application of optimized reaction conditions to ensure efficient coupling and deprotection steps.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the cysteine residue, forming disulfide bonds.
Reduction: The disulfide bonds formed during oxidation can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The amino and carboxyl groups of this compound can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or molecular oxygen (O₂) in the presence of metal catalysts.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol under mild conditions.
Substitution: Carbodiimides (e.g., DIC) and hydroxybenzotriazole (HOBt) for peptide bond formation.
Major Products:
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of peptide derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Glycylcysteinylglycine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Serves as a model compound for studying peptide interactions and enzymatic processes.
Medicine: Investigated for its potential therapeutic effects in oxidative stress-related diseases and as a precursor for glutathione synthesis.
Industry: Utilized in the production of pharmaceuticals and as an additive in cosmetic formulations for its antioxidant properties.
Wirkmechanismus
Glycylcysteinylglycine exerts its effects primarily through its antioxidant properties. The cysteine residue’s thiol group can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. Additionally, this compound can participate in redox cycling, maintaining the cellular redox balance. It also serves as a precursor for glutathione synthesis, further enhancing its antioxidant capacity.
Vergleich Mit ähnlichen Verbindungen
Glutathione: A tripeptide composed of glutamate, cysteine, and glycine. It is the most well-known antioxidant in biological systems.
Cysteinylglycine: A dipeptide consisting of cysteine and glycine, involved in the metabolism of glutathione.
Glycylglycine: A dipeptide composed of two glycine residues, used as a buffer in biological systems.
Uniqueness: Glycylcysteinylglycine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. Unlike glutathione, it lacks the glutamate residue, which may influence its interaction with enzymes and other biomolecules. Its ability to undergo oxidation and reduction reactions makes it a versatile compound for studying redox processes.
Eigenschaften
IUPAC Name |
2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4S/c8-1-5(11)10-4(3-15)7(14)9-2-6(12)13/h4,15H,1-3,8H2,(H,9,14)(H,10,11)(H,12,13)/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXINUGNTZFNRY-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NCC(=O)O)NC(=O)CN)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)NCC(=O)O)NC(=O)CN)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



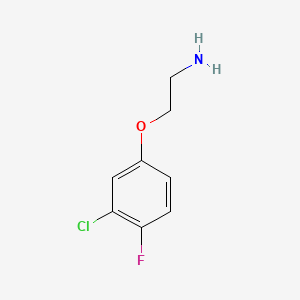
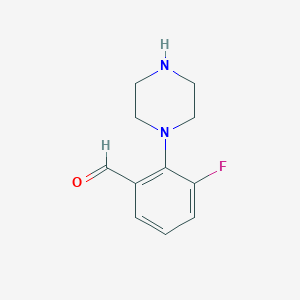
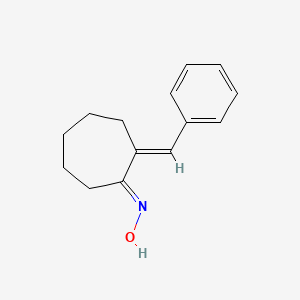

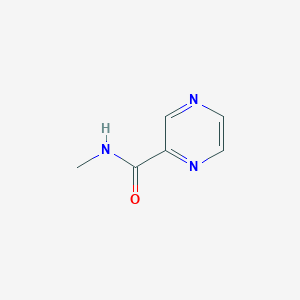
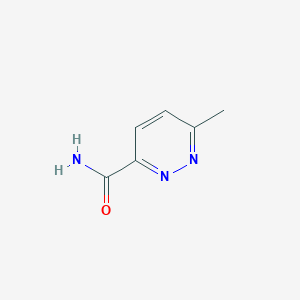
![Carbamic acid, [(1r,3r)-3-[[(methylsulfonyl)oxy]methyl]cyclopentyl]-, 1,1-dimethylethyl ester (9ci)](/img/structure/B3293078.png)
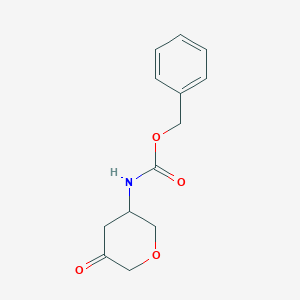
![2-Bromo-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B3293097.png)
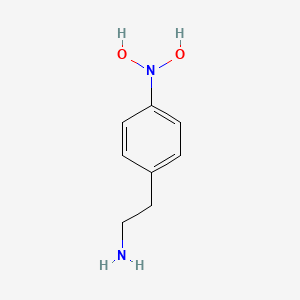
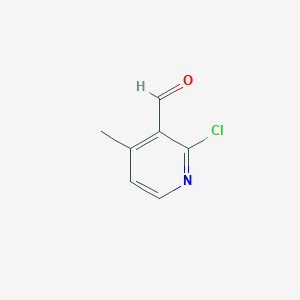
![[1-(4-Methylbenzyl)pyrrolidin-2-yl]methanol](/img/structure/B3293110.png)
![[(3-Formyl-6-methoxyquinolin-2-yl)thio]acetic acid](/img/structure/B3293118.png)
